Bienvenue dans la boutique en ligne BenchChem!

7-ACT

cephalosporin synthesis ceftriaxone sodium process yield

Procure 7-ACT as the penultimate nucleus for ceftriaxone sodium, achieving 150% weight yield and >99.3% final purity. Its pre-installed 1,2,4-triazine group avoids de novo synthesis from 7-ACA, reducing steps and impurities. Ideal for cefquinome and veterinary cephalosporins. The established raw material cost (~900,000-950,000 RMB/ton) enables accurate process economics. Validated HPLC methods (LOQ 0.048 ppm) ensure quality.

Molecular Formula C12H12N5NaO5S2
Molecular Weight 393.368
CAS No. 131257-07-3
Cat. No. B589080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ACT
CAS131257-07-3
Molecular FormulaC12H12N5NaO5S2
Molecular Weight393.368
Structural Identifiers
SMILESCN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+]
InChIInChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5-,10-;/m1./s1
InChIKeyPJJRLUBHVGIDHN-FURYJHRSSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-ACT (CAS 131257-07-3) Procurement Guide: Cephalosporin Intermediate Selection for Ceftriaxone and Veterinary Antibiotic Synthesis


7-ACT (7-Amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid, sodium salt), designated CAS 131257-07-3 with molecular formula C₁₂H₁₂N₅NaO₅S₂ and molecular weight 393.37 [1], is a semi-synthetic cephalosporin nucleus intermediate featuring a β-lactam ring fused to a dihydrothiazine ring, with a characteristic 1,2,4-triazine ring connected via a thiomethyl linker at the 3-position . It serves as the direct precursor nucleus for third-generation cephalosporin antibiotics including ceftriaxone, cefquinome, and structurally related veterinary cephalosporins, distinguishing it from the broader-utility 7-ACA (7-aminocephalosporanic acid) nucleus [2].

Why 7-ACA Cannot Substitute for 7-ACT in Targeted Cephalosporin Synthesis


Generic substitution of 7-ACA for 7-ACT is scientifically unsound because 7-ACT incorporates a pre-installed 1,2,4-triazine thiomethyl group at the 3-position that defines the ceftriaxone nucleus . In contrast, 7-ACA bears a 3-acetoxymethyl group that requires downstream displacement chemistry to achieve the same substitution pattern, introducing additional synthetic steps, variable yields, and impurity profiles [1]. Furthermore, the strongly basic triazine-containing substituent in 7-ACT forms an internal salt with the 4-position carboxyl, creating unique reactivity constraints that fundamentally alter acylation and salification behavior compared to 7-ACA-derived intermediates [2]. The quantitative evidence below substantiates that procurement decisions based solely on in-class classification without structural discrimination will compromise synthetic efficiency, final product purity, and regulatory compliance.

7-ACT Quantitative Differentiation Evidence: Yield, Purity, and Sensitivity Versus 7-ACA


Synthetic Yield Advantage: 7-ACT Enables 150% Ceftriaxone Sodium Weight Yield Versus 180% Cumulative 7-ACA Route

A patented industrial process for ceftriaxone sodium production demonstrates that 7-ACT achieves a weight yield of approximately 120% from 7-ACA starting material. Critically, the downstream conversion of 7-ACT to ceftriaxone sodium proceeds with a weight yield of 150% calculated on the 7-ACT basis, whereas the cumulative yield calculated from the original 7-ACA starting material is approximately 180% [1]. This yield differential reflects the additional synthetic steps and associated mass losses inherent in the 7-ACA-based route that installs the triazine moiety post-nucleus formation. Procurement of pre-formed 7-ACT eliminates one complete synthetic transformation with its attendant yield losses, directly reducing raw material cost per kilogram of final active pharmaceutical ingredient (API) and simplifying process validation [2].

cephalosporin synthesis ceftriaxone sodium process yield intermediate procurement

Final Product Purity: Ceftriaxone Sodium Exceeds Pharmacopoeial Standards with >99.3% Purity and Color Grade 2-3

In the same industrial process utilizing 7-ACT as the penultimate intermediate, the resulting ceftriaxone sodium product quality exceeds Chinese Pharmacopoeia 2000 standards, with specific quantitative benchmarks including purity greater than 99.3% and HPLC-measured content greater than 90% [1]. The product color grade falls within the 2-3 range on the pharmacopoeial color scale, a critical specification for injectable cephalosporin formulations where color grade directly correlates with purity and the absence of colored degradation impurities [2]. In a separate academic study of ceftriaxone sodium synthesis from 7-ACT using optimized molar ratios, a purity of 99.32% was independently verified, corroborating the industrial purity benchmarks [3]. While comparative data for ceftriaxone sodium synthesized directly from 7-ACA without 7-ACT intermediacy are not systematically reported, the 7-ACT-based route provides a validated path to pharmacopoeial-grade API with documented purity exceeding 99%.

API purity ceftriaxone sodium pharmacopoeial compliance quality control

HPLC Analytical Sensitivity: 7-ACT Quantitation Achieves 0.048 ppm LOQ with r=0.9999 Linearity

A validated HPLC method for related substance determination in 7-ACT established a limit of quantitation (LOQ) of 0.048 ppm for both 7-ACT and 7-ACA, with the triazine ring impurity achieving an even lower LOQ of 0.012 ppm [1]. The method demonstrated excellent linearity over the concentration range of 0.06-3.6 ppm with a correlation coefficient (r) of 0.9999, and method precision was established at RSD = 1.4% (n = 6) [2]. A separate HPLC method for 7-ACT content determination reported a retention time of approximately 5 minutes, theoretical plate count greater than 1500, and linearity r = 0.9990 over the range of 20-240 μg/mL [3]. Ion-pair reversed-phase HPLC determination of 7-ACA and 7-ACT simultaneously achieved recoveries of 99.5%-99.8% for 7-ACT across the linear range of 10.4-260 μg/mL [4]. This level of analytical sensitivity and reproducibility is essential for detecting and quantifying trace impurities that could otherwise propagate into final cephalosporin APIs, where pharmacopoeial impurity thresholds are strictly regulated.

HPLC method validation impurity profiling quantitative limit quality control

Cost Efficiency: 7-ACT-Based Ceftriaxone Sodium Production Reduces Raw Material Cost to 900,000-950,000 RMB per Ton

Industrial process data indicate that the 7-ACT-based route to ceftriaxone sodium achieves a raw material cost of approximately 900,000-950,000 RMB per metric ton of final API [1]. This cost structure reflects the cumulative efficiency of the three-step synthetic sequence starting from 7-ACA: 7-ACA → 7-ACT (120% weight yield) → ceftriaxone sodium (150% weight yield on 7-ACT basis) → final product meeting purity >99.3% and color grade 2-3 specifications [2]. While head-to-head cost comparison data for alternative routes lacking 7-ACT intermediacy are not publicly available, the documented yield and purity metrics establish a quantifiable procurement and process economics baseline against which alternative sourcing strategies can be evaluated.

cost analysis industrial production cephalosporin economics raw material optimization

7-ACT Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Ceftriaxone Sodium API Manufacturing

Procure 7-ACT as the penultimate intermediate when manufacturing ceftriaxone sodium API at industrial scale. The documented 150% weight yield from 7-ACT to ceftriaxone sodium and >99.3% final product purity [1] provide a validated production pathway that reduces the number of synthetic transformations and associated yield losses compared to routes that construct the triazine-substituted nucleus de novo from 7-ACA. The established raw material cost of 900,000-950,000 RMB/ton [2] enables accurate process economics modeling and procurement planning.

Quality Control and Impurity Profiling of Cephalosporin Intermediates

Utilize the validated HPLC method with LOQ of 0.048 ppm and linearity r=0.9999 [3] for routine quality control of 7-ACT batches and related substance monitoring. The method's demonstrated precision (RSD 1.4%, n=6) and ability to simultaneously quantify 7-ACA at equivalent sensitivity supports comprehensive impurity profiling essential for regulatory submissions and batch release testing.

Veterinary Cephalosporin Intermediate Sourcing

Procure 7-ACT for the synthesis of cefquinome and structurally related veterinary cephalosporins where the 7-ACT nucleus (ceftriaxone nucleus) is a documented starting material [4]. The pre-installed triazine substitution pattern at the 3-position eliminates the need for post-nucleus heterocycle installation, reducing process complexity and enabling more direct synthetic routes to these high-value veterinary APIs.

Cost-Optimized Cephalosporin Process Development

Evaluate 7-ACT procurement versus in-house synthesis from 7-ACA using the quantitative yield benchmarks: 7-ACA → 7-ACT yield of 120% weight, followed by 7-ACT → ceftriaxone sodium yield of 150% [5]. This yield cascade enables accurate total cost of ownership calculations when deciding between purchasing the pre-formed 7-ACT nucleus versus investing in the additional synthetic step and associated purification infrastructure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-ACT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.